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Compound of Interest

Compound Name: 5-Hydroxypicolinaldehyde

Cat. No.: B1296277

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 5-hydroxypyridine-2-carbaldehyde (CAS No: 31191-08-9). This compound, also known as 5-
hydroxypicolinaldehyde or 6-formyl-3-pyridinol, is a valuable building block in the synthesis of
pharmaceuticals and other fine chemicals.[1][2][3][4] Its chemical formula is CeHsNO2, with a
molecular weight of approximately 123.11 g/mol .[3][5] It typically appears as a light-brown or
yellow solid.[4]

This document details the expected data from key spectroscopic techniques: Nuclear Magnetic
Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)
Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly
accessible, experimentally-derived spectra for 5-hydroxypyridine-2-carbaldehyde, the NMR, IR,
and UV-Vis data presented are largely predicted based on established spectroscopic principles
and data from structurally analogous compounds. The mass spectrometry data is based on
available experimental results. Detailed, generalized experimental protocols for acquiring these
spectra are also provided.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted and, where available, experimental spectroscopic
data for 5-hydroxypyridine-2-carbaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are predicted based on the analysis of structurally similar

pyridine derivatives and established chemical shift tables. Actual experimental values may vary.

Table 1: Predicted *H NMR Data for 5-Hydroxypyridine-2-carbaldehyde

Predicted Chemical

Coupling Constant

Proton Assignment . Multiplicity
Shift (6, ppm) (J, H2)

Aldehyde-H 9.8-10.2 s (singlet)

H-6 8.2-84 d (doublet) ~2.0
dd (doublet of

H-4 7.4-76 ~8.5,~2.5
doublets)

H-3 72-74 d (doublet) ~8.5

OH 5.0 - 6.0 (broad) s (singlet)

Table 2: Predicted 3C NMR Data for 5-Hydroxypyridine-2-carbaldehyde

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C=0 (Aldehyde) 190 - 195
C-5 (C-OH) 155 - 160
C-2 (C-CHO) 150 - 155
C-6 140 - 145
C-4 125 - 130
C-3 120 - 125

Infrared (IR) Spectroscopy

Note: The following absorption frequencies are predicted based on characteristic vibrational

modes of the functional groups present.[6][7][8]
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Table 3: Predicted IR Absorption Data for 5-Hydroxypyridine-2-carbaldehyde

Predicted
Functional Group Absorption Range Intensity Vibrational Mode
(cm™)
O-H (Phenolic) 3200 - 3600 Strong, Broad Stretching
C-H (Aromatic) 3000 - 3100 Medium Stretching
2700 - 2900 (often two ) )
C-H (Aldehyde) Medium to Weak Stretching
bands)
C=0 (Aldehyde) 1680 - 1710 Strong Stretching
C=C, C=N (Pyridine ) )
] 1450 - 1600 Medium to Strong Stretching
ring)
C-O (Phenolic) 1200 - 1300 Strong Stretching
C-H (Aromatic) 750 - 900 Medium to Strong Out-of-plane Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

Note: The following absorption maxima are predicted based on the electronic transitions of the
aromatic and carbonyl chromophores.[9][10]

Table 4: Predicted UV-Vis Absorption Data for 5-Hydroxypyridine-2-carbaldehyde

Predicted Amax (nm) Electronic Transition Chromophore

~220 - 240 - T Pyridine Ring and C=0
~270 - 290 T - T Pyridine Ring

~310 - 340 n - m* C=0 (Aldehyde)

Mass Spectrometry (MS)

The following data is based on the gas chromatography-mass spectrometry (GC-MS) spectrum
available for 2-formyl-5-hydroxypyridine.
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Table 5: Experimental Mass Spectrometry Data for 5-Hydroxypyridine-2-carbaldehyde

m/z Relative Intensity (%) Proposed Fragment

123 100 [M]* (Molecular lon)

95 ~50 [M - COJ*

67 ~40 [M - CO - COJ* or [CaH3N]*
39 ~30 [C3Hs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic
compound such as 5-hydroxypyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra to determine the chemical environment of the
hydrogen and carbon atoms in the molecule.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 5-hydroxypyridine-2-carbaldehyde
in a suitable deuterated solvent (e.g., DMSO-ds or Methanol-ds) in a standard 5 mm NMR
tube. The choice of solvent is crucial for ensuring solubility and avoiding interference with the
signals of interest.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:
o Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
o Number of Scans (NS): 16 to 64, depending on sample concentration.

o Relaxation Delay (D1): 1-2 seconds.
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o Spectral Width: A range appropriate for proton signals (e.g., 0-12 ppm).

e 13C NMR Acquisition:

o Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments).

o Number of Scans (NS): 1024 or higher, due to the low natural abundance of *3C.
o Relaxation Delay (D1): 2-5 seconds.
o Spectral Width: A range appropriate for carbon signals (e.g., 0-200 ppm).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):
 Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

o Sample Preparation: Place a small amount of the solid 5-hydroxypyridine-2-carbaldehyde
powder directly onto the ATR crystal.

o Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal. Acquire the sample spectrum over the desired range
(e.g., 4000-400 cm™1). The final spectrum is presented as the ratio of the sample spectrum to
the background spectrum.

e Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
ethanol) after analysis.

Methodology (KBr Pellet):
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Sample Preparation: Grind 1-2 mg of 5-hydroxypyridine-2-carbaldehyde with approximately
100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and
pestle until a fine, homogeneous powder is obtained.[5][11]

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent pellet.[5]

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and
acquire the spectrum over the desired range (e.g., 4000-400 cm~1). A background spectrum
of a pure KBr pellet should be recorded for baseline correction.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions and the extent of conjugation in the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of 5-hydroxypyridine-2-carbaldehyde in a UV-
transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.
[13]

Data Acquisition: Fill a quartz cuvette with the sample solution and place it in the sample
beam path. Acquire the absorption spectrum over a suitable wavelength range (e.g., 200-800
nm).

Data Analysis: Identify the wavelengths of maximum absorbance (Amax) and calculate the
molar absorptivity (€) using the Beer-Lambert law (A = €bc), where A is the absorbance, b is
the path length of the cuvette (typically 1 cm), and c is the molar concentration of the
sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology (Electron lonization - EIl):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
The sample is vaporized in the ion source.[14]

« lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV) to induce ionization, primarily forming a molecular ion (M+).[15]

e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to gain structural information.

Visualizations
Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
solid organic compound like 5-hydroxypyridine-2-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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